![molecular formula C19H24FN5O3 B2995927 tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1261005-71-3](/img/structure/B2995927.png)

tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

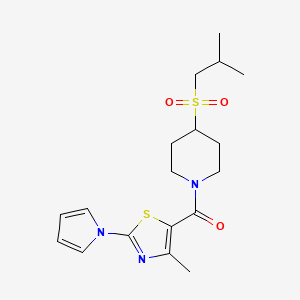

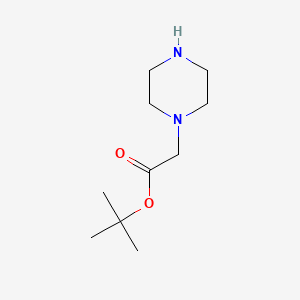

The synthesis of this compound might involve several steps, including the formation of the piperidine ring, the introduction of the carbamate group, and the attachment of the 1,2,3-triazole ring . The synthesis could involve the use of dichloromethane, 4-fluorobenzoic acid, and other reagents .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a cyclic structure. The piperidine ring is likely to adopt a chair conformation . The presence of the fluorophenyl group could introduce some electronic effects that might influence the overall structure and reactivity of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the carbamate group could potentially be hydrolyzed under acidic or basic conditions. The 1,2,3-triazole ring might participate in click chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the fluorophenyl group could influence its polarity and solubility. The piperidine ring could confer some degree of rigidity to the molecule .Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research has focused on developing efficient synthetic routes for tert-butyl carbamate derivatives. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction, showcasing the compound's potential in various chemical syntheses (Sanjeevarayappa et al., 2015).

Crystallography and Structural Analysis : Detailed crystallographic studies have been conducted on tert-butyl carbamate derivatives to elucidate their molecular structure. This includes investigations into their crystallization behavior and the intermolecular interactions within their crystal lattice (Baillargeon et al., 2017).

Biological Evaluation

Antibacterial and Anthelmintic Activity : Some tert-butyl carbamate derivatives have been screened for their biological activities. Although certain compounds exhibited moderate activity, the search for more potent derivatives continues. This highlights the potential of tert-butyl carbamate derivatives in contributing to new treatments for infections and parasitic diseases (Sanjeevarayappa et al., 2015).

Chemical Transformations and Reactivity

Building Blocks in Organic Synthesis : Tert-butyl carbamate derivatives serve as versatile intermediates in organic synthesis. Their reactivity has been leveraged in various chemical transformations, illustrating their utility in constructing complex molecules (Guinchard et al., 2005).

Fluorination and Arylsulfinylation : Some studies have explored the fluorination capabilities of tert-butyl carbamate derivatives, demonstrating their role in introducing fluorine atoms into molecules, which is particularly valuable in pharmaceutical chemistry. This includes the synthesis of fluorinated compounds with high stereoselectivity, showcasing the derivatives' potential in the development of new fluorinating agents (Umemoto et al., 2010).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O3/c1-19(2,3)28-18(27)21-14-8-10-24(11-9-14)17(26)16-12-25(23-22-16)15-6-4-13(20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAZEWNGTUXOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)

![N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2995858.png)

![tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2995859.png)

![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2995867.png)